molecular formula C16H16Cl2N2O4S B7696122 N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

Cat. No.: B7696122
M. Wt: 403.3 g/mol
InChI Key: XFIBPAUOZVPQST-UHFFFAOYSA-N
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Description

N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with a sulfamoyl group attached to a dichlorophenyl ring, making it a subject of interest for researchers and industrial applications.

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S/c1-3-24-16-7-5-12(9-15(16)19-10(2)21)25(22,23)20-14-8-11(17)4-6-13(14)18/h4-9,20H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIBPAUOZVPQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the dichlorophenyl sulfonamide intermediate. This intermediate is then reacted with an ethoxyphenyl acetamide derivative under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may bind to active sites on enzymes, blocking their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is unique due to its specific structural features, such as the ethoxy group and the dichlorophenyl sulfonamide moiety. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .

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